molecular formula C16H28O B1606440 Bornylcyclohexanol CAS No. 68877-29-2

Bornylcyclohexanol

Cat. No.: B1606440
CAS No.: 68877-29-2
M. Wt: 236.39 g/mol
InChI Key: ZCYKVYLQRHEGPH-UHFFFAOYSA-N
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Description

Bornylcyclohexanol, also known as (1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl)cyclohexanol, is an organic compound with the molecular formula C16H28O. It is a secondary alcohol derived from cyclohexane and is characterized by its unique bicyclic structure. This compound is often used in the fragrance industry due to its pleasant aroma, which is reminiscent of sandalwood.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bornylcyclohexanol can be synthesized through several methods. One common approach involves the reaction of camphene with guaiacol, followed by reduction. The reaction typically requires a catalyst and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, this compound is produced through the catalytic hydrogenation of camphene in the presence of a suitable solvent. The process involves high pressure and temperature to facilitate the reaction and achieve optimal conversion rates.

Chemical Reactions Analysis

Types of Reactions: Bornylcyclohexanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of different alcohol derivatives.

    Substitution: Formation of halogenated compounds or other substituted derivatives.

Scientific Research Applications

Bornylcyclohexanol has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is widely used in the fragrance industry due to its sandalwood-like aroma, making it a valuable ingredient in perfumes and cosmetics.

Mechanism of Action

The mechanism of action of bornylcyclohexanol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of certain enzymes and receptors. For example, in biological systems, it may interact with enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties.

Comparison with Similar Compounds

    Isobornyl cyclohexanol: Used primarily as a fragrance due to its sandalwood-like aroma.

    α-Santalol: A major component of sandalwood oil, known for its pleasant fragrance and potential therapeutic properties.

    β-Santalol: Another component of sandalwood oil with similar properties to α-santalol.

Bornylcyclohexanol stands out due to its versatility and wide range of applications, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

68877-29-2

Molecular Formula

C16H28O

Molecular Weight

236.39 g/mol

IUPAC Name

1-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)cyclohexan-1-ol

InChI

InChI=1S/C16H28O/c1-14(2)12-7-10-15(14,3)13(11-12)16(17)8-5-4-6-9-16/h12-13,17H,4-11H2,1-3H3

InChI Key

ZCYKVYLQRHEGPH-UHFFFAOYSA-N

SMILES

CC1(C2CCC(C1(C2)C)C3CCC(CC3)O)C

Canonical SMILES

CC1(C2CCC1(C(C2)C3(CCCCC3)O)C)C

68877-29-2

physical_description

Liquid

Origin of Product

United States

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